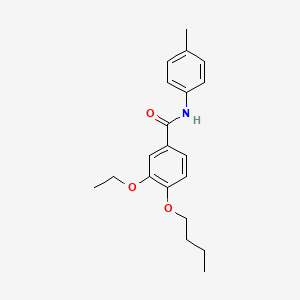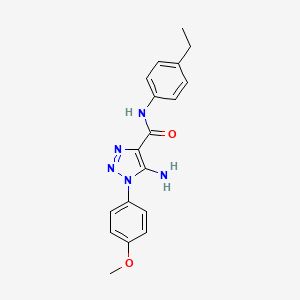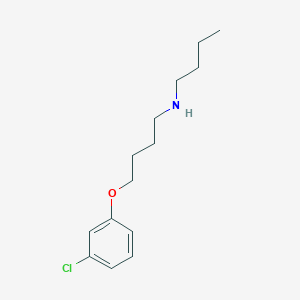![molecular formula C19H21NO4 B4959843 methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as IPPB, is a synthetic compound that belongs to the class of amides. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to act through the inhibition of enzymes involved in various biological processes. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported to exhibit various biochemical and physiological effects, depending on the specific enzyme it inhibits. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of certain medical conditions.
実験室実験の利点と制限
One advantage of using methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its synthetic accessibility and high purity. The synthesis method of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is well-established, and the purity of the product can be optimized through various reaction conditions. However, one limitation of using methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its potential toxicity. methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for the study of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. One direction is the design of novel compounds based on the scaffold of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, with improved biological activity and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, to better understand its efficacy and safety in vivo. Additionally, the study of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in combination with other compounds, such as chemotherapy agents, may lead to improved therapeutic outcomes.
合成法
The synthesis method of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with isopropylphenol and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. The synthesis of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported in several research articles, and the purity and yield of the product can be optimized through various reaction conditions.
科学的研究の応用
Methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of novel compounds with biological activity. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has also been studied for its potential anticancer activity, as it has been reported to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-6-10-17(11-7-14)24-12-18(21)20-16-8-4-15(5-9-16)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRVHWFBHLHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)

![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

